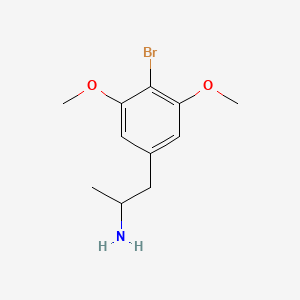

4-Bromo-3,5-dimethoxyamphetamine

Description

Structure

3D Structure

Properties

CAS No. |

32156-34-6 |

|---|---|

Molecular Formula |

C11H16BrNO2 |

Molecular Weight |

274.15 g/mol |

IUPAC Name |

1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3 |

InChI Key |

FAVLJTSHWBEOMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |

Origin of Product |

United States |

Pharmacological Characterization of 4 Bromo 3,5 Dimethoxyamphetamine: Insights from Analogous Compounds

Receptor Binding Profiles and Functional Activity in vitro

The in vitro activity of 4-Br-3,5-DMA has been characterized at several key receptors, indicating a primary interaction with the serotonergic system.

A derivative of 3,5-dimethoxyamphetamine (B12801838) (3,5-DMA), 4-Bromo-3,5-dimethoxyamphetamine has demonstrated a notable affinity for serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov It displays a binding affinity (Ki) of 210 nM for the 5-HT2A receptor and 570 nM for the 5-HT2C receptor. nih.gov In contrast, its parent compound, 3,5-DMA, shows very low affinity for these receptors, with Ki values greater than 10,000 nM. nih.gov This highlights the significant role of the bromine substitution in enhancing serotonergic receptor interaction.

For comparison, the positional isomer, 4-Bromo-2,5-dimethoxyamphetamine (DOB), a well-studied psychedelic, binds with much higher affinity to these receptors, with reported Ki values of 32 nM and 64 nM for 5-HT2A and 5-HT2C, respectively. nih.gov DOB is recognized as a potent agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its psychedelic effects primarily attributed to its action at the 5-HT2A receptor. researchgate.net

Table 1: Comparative Serotonergic Receptor Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2C |

|---|---|---|

| This compound | 210 nih.gov | 570 nih.gov |

| 3,5-Dimethoxyamphetamine (3,5-DMA) | >10,000 nih.gov | >10,000 nih.gov |

| 4-Bromo-2,5-dimethoxyamphetamine (DOB) | 32 nih.gov | 64 nih.gov |

Direct binding data for this compound at dopaminergic D2 and adrenergic α1A and α2A receptors are not extensively documented. However, studies on series of analogous 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) and 4-alkoxy-3,5-dimethoxyamphetamines (3C-scalines) consistently show that these compounds generally exhibit low affinity for these non-serotonergic targets. frontiersin.orgresearchgate.netnih.gov Similarly, research on 4-substituted 2,5-dimethoxyamphetamines also indicates that their primary activity is focused on the serotonin 5-HT2 receptors, with weaker interactions at other monoamine receptors. nih.gov Based on these findings for closely related analogs, it is inferred that this compound likely possesses a low affinity for D2, α1A, and α2A receptors.

While specific data for this compound's interaction with Trace Amine-Associated Receptor 1 (TAAR1) is not available, studies on related compounds provide valuable context. Research on a series of 3,5-dimethoxyamphetamine derivatives (3C-scalines) showed that some members of this class bind to mouse TAAR1 in the micromolar concentration range (Ki = 1,000–3,300 nM), while others did not exhibit binding at the concentrations tested. frontiersin.org Generally, phenethylamine (B48288) analogs tend to bind more strongly to TAAR1 than their corresponding amphetamine counterparts. nih.gov For example, the potent 5-HT2A agonist DOB, the 2,5-isomer of 4-Br-3,5-DMA, is a very weak agonist of human TAAR1. researchgate.net This suggests that while an interaction is possible, this compound is not expected to be a high-affinity TAAR1 ligand.

Structure-Activity Relationship (SAR) of Substituted Amphetamines Applied to this compound

The pharmacological activity of substituted amphetamines is heavily influenced by the nature and position of substituents on the phenyl ring.

The placement of methoxy (B1213986) groups on the amphetamine ring is a critical determinant of serotonergic receptor affinity. In general, amphetamines and phenethylamines with a 2,5-dimethoxy substitution pattern exhibit significantly higher affinity for 5-HT2 receptors than those with a 3,5-dimethoxy pattern. frontiersin.org

For instance, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA) is a low-potency partial agonist at the 5-HT2A receptor, whereas 3,5-dimethoxyamphetamine (3,5-DMA) is virtually inactive, with a Ki value over 10,000 nM. wikipedia.orgnih.gov This disparity in potency is amplified when a 4-position substituent is added. The 2,5-isomer, DOB (4-Bromo-2,5-dimethoxyamphetamine), is a highly potent 5-HT2A agonist. researchgate.net In contrast, while the addition of bromine to the 3,5-dimethoxy structure (creating this compound) does increase affinity dramatically compared to its parent compound, its affinity for the 5-HT2A receptor (Ki = 210 nM) remains significantly lower than that of DOB. nih.gov Studies have consistently shown that 3,4,5-trisubstituted phenethylamines and amphetamines generally possess the lowest 5-HT2A receptor affinities among the various psychedelic phenethylamine substitution patterns. frontiersin.org

The addition of a halogen, such as bromine, at the 4-position of the phenyl ring typically enhances affinity for serotonin receptors. nih.gov This effect is clearly demonstrated in the case of this compound. The parent compound, 3,5-DMA, is essentially inactive at 5-HT2A and 5-HT2C receptors. nih.gov The introduction of a bromine atom at the 4-position increases the affinity by several orders of magnitude, resulting in Ki values of 210 nM and 570 nM, respectively. nih.gov

This trend is consistent with observations in other series of phenethylamines and amphetamines. The substitution of a small, lipophilic group, such as a halogen, at the 4-position of 2,5-dimethoxyphenethylamines is known to induce potent agonist activity at 5-HT2 receptors. This structural modification is a key feature of the potent DOx series of psychedelic compounds, which includes DOB. wikipedia.org

Stereoselectivity in Receptor Binding and Functional Activity

The introduction of a chiral center in the amphetamine scaffold, as is the case with this compound, necessitates an examination of the differential effects of its stereoisomers. While specific enantiomeric data for 4-Br-3,5-DMA is not extensively documented in peer-reviewed literature, the well-established stereoselectivity of analogous 2,5-dimethoxy-4-substituted amphetamines, such as 4-Bromo-2,5-dimethoxyamphetamine (DOB), provides a strong predictive framework.

For DOB, it is firmly established that the R-(-) enantiomer is the more potent and pharmacologically active isomer at the serotonin 5-HT2A receptor, which is the primary target for psychedelic amphetamines. wikipedia.org This stereopreference is a critical determinant of its psychoactive effects. The R-(-) isomer of DOB demonstrates significantly higher affinity for the 5-HT2A receptor compared to its S-(+) counterpart. This stereoselectivity is a crucial aspect of its pharmacological profile, suggesting a specific and optimized fit of the R-(-) enantiomer within the receptor's binding pocket.

While direct binding data for the individual enantiomers of 4-Br-3,5-DMA are scarce, a study has reported the binding affinities of the racemic mixture for human serotonin 5-HT2A and 5-HT2C receptors. These findings indicate that racemic 4-Br-3,5-DMA exhibits a relatively high affinity for these receptors, with Ki values of 210 nM for the 5-HT2A receptor and 570 nM for the 5-HT2C receptor. The higher affinity for the 5-HT2A receptor is consistent with the pharmacological profile of other psychedelic phenethylamines.

Given the structural similarities between 4-Br-3,5-DMA and DOB, it is highly probable that 4-Br-3,5-DMA also exhibits stereoselectivity, with the R-(-) isomer being the more potent agonist at the 5-HT2A receptor. However, without direct experimental validation, this remains a well-founded hypothesis based on the pharmacology of analogous compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of Racemic this compound and Related Compounds

| Compound | 5-HT2A | 5-HT2C |

| This compound (racemic) | 210 | 570 |

| 4-Bromo-2,5-dimethoxyamphetamine (DOB) (racemic) | 2.2 caymanchem.com | 2.8 caymanchem.com |

| R-(-)-DOB | 0.79 nih.gov | - |

Note: Data for individual stereoisomers of this compound is not currently available in the cited literature.

Neurotransmitter System Modulation by Related Amphetamine Analogs

The pharmacological effects of amphetamine analogs are primarily mediated by their interaction with and modulation of various neurotransmitter systems. The main mechanism of action for psychedelic amphetamines like DOB, and by extension likely 4-Br-3,5-DMA, is their agonist activity at serotonin 5-HT2A receptors. wikipedia.orgnih.gov

Activation of the 5-HT2A receptor by these compounds initiates a cascade of intracellular signaling events. This process is complex and can involve multiple downstream pathways. For many psychedelic amphetamines, agonist binding to the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. However, it has been noted that DOB, in contrast to the serotonin-releasing agent MDMA, does not cause PKC activation in the brains of rodents in vivo. wikipedia.org

The interaction with the serotonin system extends beyond direct receptor agonism. Some amphetamine derivatives can also influence the concentration of serotonin and other monoamines (dopamine and norepinephrine) in the synaptic cleft by interacting with their respective transporters (SERT, DAT, and NET) and the enzyme monoamine oxidase (MAO), which is responsible for their degradation. nih.gov For instance, some amphetamines can act as substrates for these transporters, leading to neurotransmitter release, or as inhibitors of reuptake. Studies on various amphetamine derivatives have shown that they can be potent and selective monoamine oxidase inhibitors (MAOIs). nih.gov MAO-A preferentially metabolizes serotonin, while MAO-B has a higher affinity for phenethylamine. nih.gov The potential for 4-Br-3,5-DMA to act as a substrate or inhibitor at monoamine transporters or to inhibit MAO isoforms has not been specifically reported and would require further investigation to be fully understood.

Table 2: Overview of Neurotransmitter System Modulation by Analogous Amphetamines

| Mechanism | Effect | Relevant Analogs |

| 5-HT2A Receptor Interaction | Agonism, leading to downstream signaling cascades. | DOB, DOI, DOM wikipedia.orgnih.gov |

| Monoamine Transporter Interaction | Potential for neurotransmitter release or reuptake inhibition. | MDMA, PMA nih.gov |

| Monoamine Oxidase (MAO) Inhibition | Potential to inhibit the degradation of monoamines. | Various amphetamine derivatives nih.gov |

Note: Specific data on the modulation of monoamine transporters and MAO by this compound is not available in the cited literature. The information provided is based on the activities of other related amphetamine analogs.

Metabolic Pathways and Preclinical Pharmacokinetics of 4 Bromo 3,5 Dimethoxyamphetamine

Elucidation of Phase I Metabolic Transformations (e.g., Oxidative Deamination, Demethylation)

Phase I metabolic transformations for substituted amphetamines primarily involve modifications that increase their polarity, facilitating excretion. Key pathways identified in related compounds include oxidative deamination and demethylation.

Oxidative Deamination : This is a major metabolic pathway for amphetamines. Studies on the related compound 2C-B show that oxidative deamination leads to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) nih.govresearchgate.net. Another potential product from this pathway is 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) nih.govresearchgate.net. For DOB, metabolism also proceeds through oxidative deamination to form a corresponding ketone, or via deamination followed by reduction to an alcohol nih.gov. It is highly probable that BOD undergoes similar transformations, where the amine group is removed, leading to the formation of corresponding alcohol, ketone, and carboxylic acid derivatives.

Demethylation : O-demethylation of the methoxy (B1213986) groups on the phenyl ring is another significant Phase I reaction. In studies with DOB, metabolites were identified that had undergone O-demethylation, and in some cases, O,O-bisdemethylation (the removal of both methoxy groups) nih.gov. Metabolism of 2C-B can also involve demethylation of the parent compound, which is then followed by oxidative deamination, or demethylation of its already deaminated metabolites nih.govresearchgate.net. This suggests that BOD likely undergoes sequential demethylation at its 3- and 5-position methoxy groups.

Other Pathways : Hydroxylation of the side chain has also been observed as a metabolic route for DOB, often followed by O-demethylation and deamination nih.gov.

Table 1: Predicted Phase I Metabolic Pathways for 4-Bromo-3,5-dimethoxyamphetamine Based on Related Compounds

| Metabolic Pathway | Predicted Metabolite Type | Reference Compound(s) |

|---|---|---|

| Oxidative Deamination | Phenylacetic acid, Benzoic acid, Phenyl-ethanol derivatives | 2C-B, DOB |

| O-Demethylation | Hydroxy-dimethoxyamphetamine, Dihydroxy-bromoamphetamine derivatives | 2C-B, DOB |

| Side-chain Hydroxylation | Hydroxylated amphetamine derivatives | DOB |

| N-Demethylation (if applicable) | Primary amine from secondary amine (relevant for N-methylated analogs) | MDOB |

Identification of Major and Minor Metabolites in Animal Models

Direct studies identifying the metabolites of BOD in animal models are not available in the reviewed literature. However, extensive research on the metabolites of its isomer DOB and the related phenethylamine (B48288) 2C-B in rats and mice provides a strong predictive framework.

In studies with rats, the identified metabolites of DOB indicate that O-demethylation, followed by oxidative deamination, and side-chain hydroxylation are primary routes nih.gov. All identified metabolites with hydroxy groups were found to be partially excreted in a conjugated form (Phase II metabolism) nih.gov. For the N-methylated version of DOB (MDOB), N-demethylation to DOB was also a documented pathway, leading to the formation of DOB's own metabolites nih.gov.

For 2C-B, studies in mice identified the unchanged parent drug along with several metabolites in urine nih.gov. The main metabolic pathways involve oxidative deamination and demethylation nih.govresearchgate.net.

Table 2: Metabolites of Related Compounds Identified in Rodent Models

| Parent Compound | Animal Model | Identified Metabolites/Derivatives | Metabolic Pathway(s) |

|---|---|---|---|

| DOB | Rat | O-demethylated ketone, deaminated alcohol, O,O-bisdemethylated derivatives, hydroxylated side-chain derivatives | O-demethylation, Oxidative deamination, Reduction, Hydroxylation |

| 2C-B | Mouse | Unchanged 2C-B, various deaminated and demethylated products | Oxidative deamination, Demethylation |

| MDOB | Rat | O-demethylated, O,O-bisdemethylated, and N-demethylated (DOB) metabolites | O-demethylation, N-demethylation |

Comparative Metabolic Studies Across Species (e.g., Rodent Models, Hepatocyte Systems)

Interspecies differences in drug metabolism are common and have been documented for related compounds. A significant study on 2C-B metabolism using hepatocytes from six species (human, monkey, dog, rabbit, rat, and mouse) revealed notable differences nih.govresearchgate.net.

Two key interspecies variations were observed:

A previously unknown metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified only after incubation with mouse hepatocytes nih.govresearchgate.net.

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice nih.govresearchgate.net.

Table 3: Interspecies Differences in the Metabolism of 2C-B in Hepatocytes

| Species | Key Metabolite(s) Formed | Notes |

|---|---|---|

| Human | B-2-HMPE | Similar profile to monkey and rabbit for this metabolite. |

| Monkey | B-2-HMPE | |

| Dog | B-2-HMPE NOT formed | |

| Rabbit | B-2-HMPE | |

| Rat | B-2-HMPE NOT formed | |

| Mouse | BDMP (unique metabolite) | B-2-HMPE NOT formed. |

Pharmacokinetic Considerations Derived from Related Amphetamines (e.g., Blood-Brain Barrier Permeability, Elimination)

Given the lack of specific pharmacokinetic data for BOD, its properties are inferred from the broader class of amphetamines.

Blood-Brain Barrier (BBB) Permeability : Amphetamines, including structurally similar compounds like methamphetamine, are generally small, lipophilic molecules that readily cross the blood-brain barrier nih.gov. This ability to rapidly enter the central nervous system is fundamental to their psychoactive effects. Some psychostimulants can also disrupt the integrity of the BBB, increasing its permeability researchgate.netnatap.orgfrontiersin.orgnih.gov. This disruption can be caused by mechanisms including neuroinflammation and oxidative stress natap.orgnih.gov. It is expected that BOD, as a substituted amphetamine, also possesses high BBB permeability.

Elimination : The elimination of amphetamines primarily occurs via renal excretion researchgate.net. The rate of elimination is highly dependent on urinary pH; acidic urine increases the rate of excretion, while alkaline urine decreases it drugbank.comdroracle.ai. For d-amphetamine, the elimination half-life is approximately 9-11 hours drugbank.com. The half-life for other common amphetamines ranges from 10 to 13 hours ridgefieldrecovery.comtherecoveryvillage.com. Amphetamines can typically be detected in urine for up to 2-3 days after use therecoveryvillage.com. It is reasonable to assume that BOD follows a similar pattern of renal elimination influenced by urinary pH, with a comparable elimination half-life.

Table 4: General Pharmacokinetic Parameters of Amphetamines

| Parameter | General Characteristics for Amphetamines |

|---|---|

| Blood-Brain Barrier (BBB) Permeability | High, due to lipophilicity and small molecular size. May cause BBB disruption. |

| Primary Route of Elimination | Renal (urine) researchgate.net. |

| Factors Affecting Elimination | Highly dependent on urinary pH drugbank.comdroracle.ai. |

| Typical Elimination Half-Life | 9-14 hours (varies by specific compound and isomer) drugbank.comridgefieldrecovery.com. |

| Detection Window in Urine | 2-3 days after single use therecoveryvillage.com. |

Advanced Analytical Methodologies for the Detection and Structural Elucidation of 4 Bromo 3,5 Dimethoxyamphetamine

Chromatographic Separation Techniques for Complex Biological and Forensic Matrices

Chromatographic techniques are indispensable for separating 4-Bromo-3,5-dimethoxyamphetamine from the intricate matrix of biological specimens and seized materials. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic toxicology for the analysis of amphetamine-type substances. jfda-online.com For the analysis of this compound and its analogs, GC-MS provides robust qualitative and quantitative data. nih.gov

The primary amino group in this compound often requires derivatization to improve its chromatographic behavior and thermal stability. nih.govjfda-online.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a common strategy. nih.govnih.gov These derivatizing agents create more volatile and less polar compounds, resulting in improved peak shape and resolution on non-polar capillary columns like those with a 100% dimethylpolysiloxane or 50% phenyl - 50% methyl polysiloxane stationary phase. nih.govresearchgate.net

The electron ionization (EI) mass spectrum of underivatized this compound is characterized by a molecular weight of 274 g/mol and major fragment ions at m/z 44 and the isotopic pair m/z 230/232. nih.govresearchgate.net While the mass spectra of its regioisomers can be essentially equivalent, derivatization can sometimes introduce unique fragmentation patterns that aid in differentiation. nih.govresearchgate.net However, for some derivatives, the mass spectra may not provide unique ions for individual isomer identification, but can group them based on their base peak. nih.govresearchgate.net In cases of co-elution or complex mixtures, on-column reactions can occur, such as the condensation of the amine with a substituted benzaldehyde (B42025) generated from a nitroethene precursor, leading to the formation of imines which can complicate analysis. psu.eduoup.com

Quantitative analysis by GC-MS is achievable with the use of appropriate internal standards, often deuterated analogs of the analyte. jfda-online.com The method can be validated for linearity, precision, and accuracy to ensure reliable quantification in various matrices. jfda-online.com

Table 1: GC-MS Parameters for Amphetamine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent HP-5MS (30 m × 250 µm × 0.25 µm) | nih.gov |

| Carrier Gas | Helium (1 mL/min) | nih.gov |

| Injector Temp. | 280°C | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Oven Program | 80°C (2 min), then 8°C/min to 150°C, then 30°C/min to 280°C | nih.gov |

| Derivatization | HFBA, PFPA, or TFAA at 70°C for 30 min | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of phenethylamines, including this compound, in biological fluids. nih.govfda.gov.tw This technique is particularly advantageous as it often does not require derivatization, thus simplifying sample preparation. nih.gov

A typical LC-MS/MS method involves reversed-phase chromatography using a C18 or phenyl-hexyl column with a mobile phase consisting of a gradient mixture of water and acetonitrile (B52724) or methanol (B129727), often containing a small percentage of formic acid to improve protonation and chromatographic peak shape. nih.govbohrium.com The use of a "dilute-and-shoot" approach can further streamline the analysis of urine samples. fda.gov.tw

In tandem mass spectrometry, the precursor ion (the protonated molecule [M+H]+) of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances specificity and reduces matrix interference. For this compound, two product ions are typically monitored for confident identification and quantification. nih.gov

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of a wide range of illicit phenethylamines in various biological matrices, including amniotic fluid and urine. nih.govfda.gov.tw These methods demonstrate excellent sensitivity, with limits of detection and quantification often in the low ng/mL range, making them suitable for detecting trace amounts of the substance. fda.gov.twresearchgate.net

Table 2: LC-MS/MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm, 1.7 µm) | fda.gov.tw |

| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate | fda.gov.tw |

| Mobile Phase B | 0.1% formic acid in methanol | fda.gov.tw |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govfda.gov.tw |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govfda.gov.tw |

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS)

Ultra-high performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) represents the state-of-the-art for the analysis of novel psychoactive substances. This technique provides highly accurate mass measurements, which are invaluable for the identification of unknown compounds and the differentiation of isomers.

The use of UHPLC with sub-2 µm particle columns allows for faster separations and improved resolution compared to conventional HPLC. When coupled with HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers, it is possible to obtain mass measurements with accuracies in the low ppm range. This high mass accuracy allows for the determination of the elemental composition of an unknown compound, greatly aiding in its identification.

For this compound, UHPLC-HRMS/MS can provide unambiguous confirmation of its presence by measuring the exact mass of the precursor ion and its fragment ions. This is particularly useful in forensic cases where the presence of a specific isomer needs to be definitively established. Furthermore, the high sensitivity of modern HRMS instruments allows for the detection of metabolites of this compound in biological samples, providing insights into its metabolic fate.

Spectroscopic Techniques for Definitive Structural Identification and Isomer Differentiation

While chromatographic techniques are excellent for separation and initial identification, spectroscopic methods are essential for the definitive structural elucidation and differentiation of isomers of this compound.

Infrared (IR) Spectroscopy for Unique Vibrational Signatures

Infrared (IR) spectroscopy, particularly when coupled with gas chromatography (GC-IRD), provides a confirmatory technique for the identification of this compound and its isomers. nih.govresearchgate.net Each molecule has a unique IR spectrum, which is determined by the vibrations of its chemical bonds. This "molecular fingerprint" can be used to distinguish between closely related structures.

While the mass spectra of regioisomeric bromodimethoxyamphetamines can be very similar, their IR spectra often show distinct differences, especially in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net These differences arise from the unique vibrational modes associated with the substitution pattern on the aromatic ring. Therefore, GC-IRD can provide direct confirmatory data to differentiate this compound from its other regioisomers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their spatial proximity (through 2D NMR techniques like NOESY). For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the aminopropane side chain. researchgate.netresearchgate.net The specific chemical shifts and coupling constants of the aromatic protons are highly dependent on the substitution pattern, allowing for unambiguous isomer differentiation. researchgate.netresearchgate.net

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the positions of the bromine and methoxy substituents. By comparing the experimental ¹³C NMR data with predicted values or with data from known reference compounds, the exact substitution pattern of this compound can be confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. The part of a molecule that absorbs this light is known as a chromophore. researchgate.net In the case of this compound, the chromophore is the substituted benzene (B151609) ring. The absorption of light energy promotes electrons from a ground state to a higher energy excited state within this system. researchgate.net

The specific wavelength of maximum absorbance (λmax) and the intensity of the absorption are influenced by the substituents attached to the benzene ring. The bromine atom and the two methoxy groups on the aromatic ring of this compound act as auxochromes. Auxochromes are functional groups that, when attached to a chromophore, modify the λmax and the intensity of the absorption. The presence of these groups is critical for the compound's characteristic UV spectrum. While specific spectral data for this compound is not widely published, analysis of its structural analog, 4-bromo-2,5-dimethoxyphenethylamine (B3395496), has been performed using UV spectroscopy as part of its identification process. nih.gov The analysis of chromophores is a fundamental step in the structural characterization of such molecules. researchgate.net

| Component | Function in UV-Vis Analysis | Description |

|---|---|---|

| Chromophore | Light Absorption | The substituted benzene ring in the molecule is responsible for absorbing UV light, which arises from electronic transitions (e.g., π → π*). researchgate.net |

| Auxochromes | Modify Absorption | The bromine atom and two methoxy groups attached to the ring alter the wavelength and intensity of the light absorbed by the chromophore. |

| Spectrum | Identification | The resulting UV spectrum, with its characteristic maximum absorption wavelength (λmax), provides information that can aid in the preliminary identification of the compound class. |

Advanced Sample Preparation Strategies for Trace Analysis (e.g., Solid Phase Extraction)

The analysis of this compound, especially from complex biological or environmental samples, often requires a sample preparation step to isolate and concentrate the analyte before instrumental analysis. Solid Phase Extraction (SPE) is a widely used and effective technique for this purpose. sigmaaldrich.comnih.gov SPE is crucial for removing interfering substances from the sample matrix, which can otherwise suppress the analyte signal and lead to inaccurate results. sigmaaldrich.com

The general procedure for SPE involves several key steps:

Conditioning: The SPE cartridge, which contains a solid sorbent, is washed with solvents to activate the stationary phase and ensure reproducible retention of the analyte. sigmaaldrich.com

Loading: The sample (e.g., diluted urine, wastewater) is passed through the cartridge. The analyte and some other matrix components are retained on the sorbent based on their chemical affinity. sigmaaldrich.com

Washing: The cartridge is washed with specific solvents to selectively remove weakly bound interfering compounds, while the analyte of interest remains bound to the sorbent. sigmaaldrich.com

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the now-concentrated and purified analyte for collection and subsequent analysis by methods like GC-MS or LC-MS. sigmaaldrich.commdpi.com

For enhanced selectivity, specialized SPE sorbents such as Molecularly Imprinted Polymers (MIPs) can be employed. MIPs are polymers synthesized to have cavities that are sterically and chemically complementary to a specific target analyte or a class of related compounds, such as amphetamines. sigmaaldrich.com This high selectivity allows for more rigorous washing steps, resulting in exceptionally clean extracts and improved detection limits. sigmaaldrich.com

| SPE Step | Purpose | Typical Solvents/Actions |

|---|---|---|

| Conditioning | Activate the sorbent phase. | Methanol followed by water or a buffer. sigmaaldrich.com |

| Loading | Bind the analyte to the sorbent. | The pre-treated sample is passed through the cartridge. sigmaaldrich.com |

| Washing | Remove matrix interferences. | Water, weak organic solvents, or buffers are used to wash away unwanted compounds. sigmaaldrich.com |

| Elution | Recover the purified analyte. | A strong organic solvent, often acidified or basified (e.g., methanol with formic acid), is used to release the analyte. sigmaaldrich.com |

Computational Chemistry and Molecular Modeling of 4 Bromo 3,5 Dimethoxyamphetamine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties, which are dictated by its electronic structure. These methods, such as Density Functional Theory (DFT) and semi-empirical methods like MNDO, are used to determine the most stable three-dimensional arrangement of atoms (conformation) and to map the distribution of electrons within the molecule.

Detailed research findings from studies on related phenethylamines show that the conformation of the ethylamine (B1201723) side chain relative to the phenyl ring is a critical determinant of biological activity. nih.gov For 4-Bromo-3,5-dimethoxyamphetamine, calculations would focus on the rotational barriers around the bonds connecting the phenyl ring and the aminopropane side chain. The goal is to identify the lowest energy conformers, as these are the most likely to be present and interact with biological receptors. Conformational analysis of similar phenethylamine (B48288) derivatives indicates a preference for an extended conformation. nih.gov

Key electronic properties derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and stability. Furthermore, the molecular electrostatic potential (MEP) map is calculated to visualize the charge distribution. The MEP map identifies regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to interact with negatively charged residues in a receptor). For this compound, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the amine group would be expected to be regions of negative potential, while the amine protons would be a region of positive potential.

Table 1: Key Electronic Properties from Quantum Chemical Calculations for this compound

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| Conformational Energy | The potential energy of the molecule as a function of its geometry. Used to find the most stable conformers. | Determines the most likely 3D shape of the molecule when it approaches a receptor binding site. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Indicates the molecule's susceptibility to electrophilic attack and its electron-donating capability in interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Indicates the molecule's ability to accept electrons, which is crucial for forming certain types of chemical bonds. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Visualizes electron-rich and electron-poor regions, predicting sites for hydrogen bonding and electrostatic interactions with a receptor. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and its ability to pass through the blood-brain barrier and engage in long-range electrostatic interactions. |

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, interacts with its protein target over time. mdpi.com Given that substituted amphetamines often target serotonin (B10506) receptors, a typical MD study would investigate the binding of this compound to a model of the serotonin 5-HT2A receptor. biorxiv.orgelifesciences.org

The process begins by docking the most stable conformer of the ligand into the receptor's binding site. This initial pose is then placed within a simulated biological environment, typically a hydrated phospholipid bilayer, to mimic the cell membrane. mdpi.com The system's energy is minimized, and then Newton's equations of motion are solved iteratively to simulate the movement of every atom over a period ranging from nanoseconds to microseconds. mdpi.comnih.gov

These simulations can reveal:

Binding Stability: Whether the ligand remains stably bound in the pocket or if it dissociates.

Key Interactions: The specific amino acid residues that form lasting interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic contacts) with the ligand. For phenethylamines binding to the 5-HT2A receptor, a crucial interaction is the salt bridge formed between the protonated amine of the ligand and a conserved aspartate residue (D3.32) in the receptor. researchgate.netresearchgate.net Other key interactions often involve serine residues in transmembrane helix 5. nih.gov

Conformational Changes: How the ligand and receptor change shape to accommodate each other. Agonist binding is known to induce specific conformational changes in the receptor, such as the breaking of an "ionic lock" between transmembrane helices, which is a critical step in receptor activation. mdpi.comnih.gov

MD simulations on related psychedelics have provided deep insights into their activation mechanisms at the 5-HT2A receptor, and the same methods could elucidate the specific interactions governing the activity of this compound. nih.gov

Table 2: Potential Key Interacting Residues in the 5-HT2A Receptor for this compound

| Residue (Ballesteros-Weinstein Numbering) | Location | Potential Interaction Type | Significance |

|---|---|---|---|

| Asp155 (D3.32) | Transmembrane Helix 3 (TM3) | Salt Bridge / Ionic Bond | Anchors the protonated amine group of the ligand; considered essential for the binding of most aminergic ligands. researchgate.net |

| Ser239 (S5.43) | Transmembrane Helix 5 (TM5) | Hydrogen Bond | Interacts with the side chain of the ligand, contributing to binding affinity and efficacy. nih.gov |

| Ser242 (S5.46) | Transmembrane Helix 5 (TM5) | Hydrogen Bond | Important for the potency of agonist ligands at the human 5-HT2A receptor. |

| Phe339 (F6.51) | Transmembrane Helix 6 (TM6) | π-π Stacking / Aromatic | Interacts with the phenyl ring of the ligand, contributing to binding stability. |

| Trp336 (W6.48) | Transmembrane Helix 6 (TM6) | Hydrophobic / Aromatic | Part of the "toggle switch" that is crucial for GPCR activation. |

| Val156 (V3.33) | Transmembrane Helix 3 (TM3) | Hydrophobic | Forms part of the binding pocket, making van der Waals contacts with the ligand. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are statistical modeling techniques used to correlate a compound's structural or physicochemical properties (descriptors) with its biological activity or a physical property, respectively. nih.govmdpi.com To build a QSAR model for this compound, one would first need a dataset of structurally similar phenethylamines with experimentally measured binding affinities for a specific receptor, like the 5-HT2A receptor.

For each compound in the series, a set of molecular descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices that describe molecular branching and shape.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity (a measure of volume and polarizability).

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, charges on specific atoms.

Using statistical methods like multiple linear regression or machine learning algorithms, an equation is derived that links the descriptors to the activity. nih.gov For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) uses steric and electrostatic fields around the molecules to predict activity. mdpi.com Such models have been successfully developed for 5-HT2A receptor ligands and can be used to predict the affinity of new or untested compounds. nih.gov A QSAR model could predict the receptor affinity of this compound based on its unique pattern of methoxy and bromine substituents. Similarly, QSPR models could predict properties like its boiling point, solubility, or chromatographic retention time. nih.gov

Table 3: Relevant Molecular Descriptors for a QSAR/QSPR Study

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Lipophilicity, related to membrane permeability. |

| Molar Refractivity (MR) | Molecular volume and polarizability. | |

| Polar Surface Area (PSA) | Surface area of polar atoms; relates to membrane transport. | |

| Electronic | Dipole Moment | Overall molecular polarity. |

| Atomic Partial Charges | Charge distribution on individual atoms. | |

| HOMO/LUMO Energies | Electron-donating/accepting ability. | |

| Steric / 3D | Molecular Volume | The space occupied by the molecule. |

| CoMFA/CoMSIA Fields | 3D steric, electrostatic, and hydrophobic fields. | |

| Topological | Kappa Shape Indices | Molecular shape and flexibility. |

| Wiener Index | Information about molecular branching. |

Homology Modeling and Virtual Screening for Novel Analog Discovery

When an experimental structure of a target protein is unavailable, a reliable 3D model can often be built using homology modeling. nih.gov This technique relies on using the known crystal structure of a similar protein (a template) with a sufficiently high sequence identity. For many G-protein-coupled receptors (GPCRs) like the serotonin receptors, high-resolution crystal structures of related receptors (e.g., the β2-adrenergic receptor or even other serotonin receptor subtypes) can serve as templates to build a model of the 5-HT2A receptor. researchgate.net The quality of the resulting model is assessed using tools like Ramachandran plots to ensure it is stereochemically sound. researchgate.net

Once a reliable homology model of the target receptor is established, it can be used for virtual screening to discover new potential ligands. nih.gov In this process, large digital libraries containing millions of chemical structures are computationally "docked" into the binding site of the receptor model. nih.govnih.gov The compounds are then scored and ranked based on how well they fit into the binding site and the predicted strength of their interactions. The top-scoring "hits" can then be prioritized for chemical synthesis and experimental testing. This approach could be used to screen for analogs of this compound with potentially higher affinity, selectivity, or different functional properties (e.g., agonist vs. antagonist). This powerful combination of homology modeling and virtual screening accelerates the discovery of novel compounds by dramatically narrowing the field of candidates for laboratory investigation. nih.govusc.gal

Table 4: Workflow for Homology Modeling and Virtual Screening

| Step | Description | Purpose |

|---|---|---|

| 1. Template Identification | Find a known protein structure with high sequence similarity to the target (e.g., 5-HT2A receptor). | To use as a structural blueprint for the model. |

| 2. Sequence Alignment | Align the amino acid sequence of the target with the template. | To map the target's residues onto the template's 3D structure. |

| 3. Model Building | Construct the 3D coordinates for the target protein based on the alignment and template structure. | To generate the initial 3D model of the receptor. |

| 4. Loop and Side-Chain Refinement | Optimize the conformations of regions that differ from the template, particularly loop regions and amino acid side chains. | To improve the accuracy and physical realism of the model. |

| 5. Model Validation | Assess the stereochemical quality of the model using tools like Ramachandran plots and energy calculations. | To ensure the final model is a reliable representation of the actual protein. |

| 6. Virtual Screening | Computationally dock a large library of compounds into the validated receptor model's binding site. | To identify potential new ligands from a vast chemical space. |

| 7. Hit Selection | Rank the docked compounds by a scoring function and select the most promising candidates for further study. | To prioritize compounds for synthesis and experimental validation. |

Perspectives and Future Research Directions for 4 Bromo 3,5 Dimethoxyamphetamine

Uncharted Metabolic Profiles and Potential for Novel Metabolite Discovery

Currently, there is very little to no specific data on the metabolic fate of 4-Bromo-3,5-dimethoxyamphetamine in any biological system. chemeurope.comwikipedia.org However, studies on structurally related phenethylamines provide a framework for predicting its metabolic pathways and highlight the potential for discovering novel metabolites.

Research on the closely related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) using hepatocytes from various species, including humans, has identified several key metabolic routes. nih.gov The primary pathways for 2C-B include oxidative deamination, which leads to the formation of metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov Demethylation is another significant pathway observed. nih.gov

Future research on this compound should aim to elucidate its metabolic profile through in vitro studies with human liver microsomes and hepatocytes, followed by in vivo animal studies. Such investigations would likely identify metabolites resulting from similar pathways, including:

Oxidative Deamination: Transformation of the amphetamine side chain.

O-Demethylation: Removal of one or both methyl groups from the methoxy (B1213986) substituents on the aromatic ring.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Furthermore, interspecies differences in metabolism have been observed for related compounds. For instance, a novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified exclusively in mouse hepatocytes during 2C-B metabolism studies. nih.gov This suggests that comprehensive, multi-species metabolic studies of this compound could lead to the discovery of previously uncharacterized metabolites. The metabolic pathways of other related compounds, such as the N-benzyl-phenethylamines (NBOMes), have also been extensively studied, revealing complex biotransformations that could serve as a reference for investigating this compound. researchgate.net

Refined Understanding of Receptor Subtype Selectivity and Allosteric Modulation

The precise interactions of this compound with neurotransmitter receptors remain largely uncharacterized. Research on analogous compounds, particularly isomers like 4-bromo-2,5-dimethoxyamphetamine (DOB), indicates that the primary targets are likely serotonin (B10506) (5-HT) receptors. wikipedia.orgnih.gov DOB is known to be a potent agonist at 5-HT2A and 5-HT2C receptors and is often used in research as a tool to study this receptor subfamily due to its selectivity. wikipedia.orgcaymanchem.com

However, subtle changes in structure can significantly alter receptor affinity and selectivity. For example, the phenethylamine (B48288) analog, 4-bromo-2,5-dimethoxyphenethylamine (alpha-desMe DOB), displays high affinity for 5-HT2 receptors but also binds significantly to 5-HT1A, 5-HT1B, and 5-HT1C receptors, making it less selective than DOB. nih.gov This highlights the critical need for detailed receptor binding assays for this compound.

Future research should focus on:

Comprehensive Receptor Profiling: Screening this compound against a wide panel of neurotransmitter receptors and transporters, with a particular focus on all serotonin receptor subtypes.

Functional Assays: Determining the functional activity (e.g., agonist, partial agonist, antagonist) and potency of the compound at its target receptors.

Allosteric Modulation Potential: Investigating whether this compound can act as an allosteric modulator at certain receptors, which could represent a more subtle mechanism of action. While not yet documented for this specific compound, allosteric modulation is a known mechanism for other psychoactive substances.

Studies on a range of 4-alkoxy-3,5-dimethoxy-phenethylamines have shown that most derivatives exhibit a moderate to high preference for the 5-HT2A receptor over the 5-HT1A receptor. frontiersin.org It is crucial to determine if this compound follows this trend or possesses a unique selectivity profile.

Advancements in Stereoselective Synthesis and Enantiomeric Research

Like other amphetamines, this compound possesses a chiral center at the alpha-carbon of the side chain, meaning it exists as two stereoisomers (enantiomers): (R)- and (S)-4-Bromo-3,5-dimethoxyamphetamine. wikipedia.org Research on the related compound DOB has demonstrated that the (R)-(-) isomer is the more active enantiomer (the eutomer), a finding that is crucial for understanding its pharmacology. wikipedia.org

While Alexander Shulgin first reported the synthesis of the racemic mixture of this compound, there is a need for the development of modern, efficient stereoselective synthesis methods. wikipedia.org This would allow for the separation and isolation of the individual (R) and (S) enantiomers.

Future research in this area should include:

Development of Stereoselective Synthetic Routes: Creating synthetic pathways that yield enantiomerically pure (R)- and (S)-4-Bromo-3,5-dimethoxyamphetamine. This could be adapted from methods used for other chiral amphetamines.

Pharmacological Evaluation of Enantiomers: Conducting separate, detailed pharmacological studies on each enantiomer to determine their respective receptor binding affinities, functional activities, and metabolic profiles. This is critical as the two enantiomers may have significantly different potencies and even different pharmacological properties.

Structural Biology: Using techniques like X-ray crystallography to study the binding of the individual enantiomers to their target receptors, which can provide insights into the molecular basis of their activity.

The enantiospecific synthesis and evaluation of other potent 5-HT2A/2C receptor agonists have been reported, providing a roadmap for similar research on this compound. caymanchem.com

Development of Targeted Analytical Assays for Specific Research Questions

The lack of specific analytical methods for this compound hampers research into its metabolism, pharmacokinetics, and presence in forensic samples. The development of sensitive and specific analytical assays is a prerequisite for advancing knowledge about this compound.

Drawing from methodologies developed for its isomers and related compounds, future efforts should focus on creating and validating assays using modern analytical techniques. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was successfully developed for the simultaneous identification and quantification of DOB and its precursor in seized blotters. nih.gov Similar LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) methods could be adapted for this compound. caymanchem.comnih.gov

Key research objectives include:

Quantitative Bioanalytical Methods: Developing and validating assays to accurately measure the concentration of this compound and its primary metabolites in biological matrices such as plasma, urine, and brain tissue. This is essential for pharmacokinetic and metabolic studies.

Forensic Identification Methods: Establishing reliable methods for the unequivocal identification of the compound in seized materials.

High-Resolution Mass Spectrometry (HR-MS): Utilizing HR-MS to aid in the identification of unknown metabolites during in vitro and in vivo studies. This technique has been instrumental in elucidating the metabolic fate of novel psychoactive substances like the NBOMe series. researchgate.netnih.gov

The establishment of these analytical tools is a foundational step that will enable and support all other areas of future research into this compound.

Q & A

Q. What are the established synthetic routes for 4-Bromo-3,5-dimethoxyamphetamine, and what challenges arise in optimizing yield and purity?

The synthesis typically involves bromination of 3,5-dimethoxyamphetamine (3,5-DMA) using elemental bromine under controlled conditions. Shulgin's work highlights that bromination of 3,5-DMA produces a mixture of 2-bromo-3,5-DMA and 2,6-dibromo-3,5-DMA, requiring careful chromatographic separation to isolate the desired product . Challenges include minimizing over-bromination and avoiding dehalogenation during reduction steps. Reaction optimization (e.g., temperature, stoichiometry) and purification methods (e.g., column chromatography, recrystallization) are critical for improving yield and purity .

Q. What analytical techniques are recommended for identifying and characterizing this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for initial identification, but regioisomeric brominated amphetamines (e.g., 4-Br-2,5-DMA) share similar mass spectra, complicating differentiation . Gas chromatography with infrared detection (GC-IRD) provides confirmatory data by distinguishing unique infrared absorption patterns of positional isomers . Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation, particularly for resolving bromine substitution patterns on the aromatic ring .

Q. How is this compound pharmacologically classified, and what receptor interactions are hypothesized?

Classified as a psychedelic amphetamine, it is structurally analogous to DOB (4-Bromo-2,5-dimethoxyamphetamine) and other DOx compounds, which act as partial agonists at serotonin 5-HT2A receptors . Its bromine substitution at the 4-position may enhance receptor binding affinity compared to non-halogenated analogs, though specific binding assays for 4-Bromo-3,5-DMA remain understudied .

Q. What are the regulatory and legal considerations for handling this compound in laboratory settings?

It is classified as a controlled substance in multiple jurisdictions, including Canada, where it falls under Schedule III of the Controlled Drugs and Substances Act . Researchers must comply with licensing requirements for synthesis, storage, and disposal, and adhere to forensic protocols for analytical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between this compound and its regioisomers?

Regioisomers like 4-Br-2,5-DMA (DOB) and 4-Br-3,5-DMA exhibit nearly identical electron ionization mass spectra, making GC-MS insufficient for definitive identification. GC-IRD is critical, as it differentiates isomers via unique C-Br stretching vibrations (e.g., 550–600 cm<sup>-1</sup>) and methoxy group positioning . Derivatization (e.g., trifluoroacetylation) combined with high-resolution MS may further resolve ambiguities .

Q. What methodologies are employed to study the metabolic pathways and toxicokinetics of this compound?

In vitro studies using hepatic microsomes and cytochrome P450 inhibitors can map primary metabolic pathways (e.g., O-demethylation, hydroxylation). Case reports of fatal overdoses, such as the 1981 death linked to DOB, highlight the importance of LC-MS/MS for detecting metabolites in biological samples . Radiolabeled analogs (e.g., <sup>14</sup>C or <sup>18</sup>F) may track brain penetration and biodistribution in animal models .

Q. How do structural modifications (e.g., halogen substitution) influence the potency and duration of this compound compared to other DOx analogs?

Bromine's electron-withdrawing effects increase lipid solubility and prolong half-life compared to chloro (DOC) or iodo (DOI) analogs. Shulgin's dosage data suggest 4-Bromo-3,5-DMA has a duration of 8–12 hours at 4–10 mg, similar to DOB but shorter than DOI . Receptor binding assays using transfected HEK cells could quantify affinity differences across analogs .

Q. What experimental designs are recommended to assess long-term neurotoxic effects of this compound?

Chronic administration studies in rodents should employ behavioral assays (e.g., open-field tests, prepulse inhibition) paired with histopathological analysis of serotonergic neurons. Dose-response curves and washout periods are critical to distinguish transient effects from neurodegeneration . Proteomic profiling may identify biomarkers of oxidative stress or apoptosis .

Q. How can synthetic byproducts and impurities in this compound samples be characterized and mitigated?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) identifies common byproducts like dibrominated derivatives or unreacted precursors . Process optimization (e.g., low-temperature bromination, inert atmospheres) reduces side reactions. Stability studies under varying pH and temperature conditions guide storage protocols .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.